Cas no 72698-57-8 (7-({[2,3-dihydroxy-2-(1-methylethyl)butanoyl]oxy}methyl)-4-oxido-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl (2E)-2-methylbut-2-enoate)
![7-({[2,3-dihydroxy-2-(1-methylethyl)butanoyl]oxy}methyl)-4-oxido-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl (2E)-2-methylbut-2-enoate structure](https://pt.kuujia.com/scimg/cas/72698-57-8x500.png)
72698-57-8 structure
Nome do Produto:7-({[2,3-dihydroxy-2-(1-methylethyl)butanoyl]oxy}methyl)-4-oxido-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl (2E)-2-methylbut-2-enoate
7-({[2,3-dihydroxy-2-(1-methylethyl)butanoyl]oxy}methyl)-4-oxido-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl (2E)-2-methylbut-2-enoate Propriedades químicas e físicas
Nomes e Identificadores
-
- 7-({[2,3-dihydroxy-2-(1-methylethyl)butanoyl]oxy}methyl)-4-oxido-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl (2E)-2-methylbut-2-enoate
- [7-[(E)-2-methylbut-2-enoyl]oxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate
- UNII-5VJM4U4L80
- symphytine N-oxide
- N-oxidosymphytine
- DTXSID60881074
- 7-TIGLYL-9-VIRIDIFLORYLRETRONECINE N-OXIDE
- Q27132912
- Symphytine oxide
- 2-BUTENOIC ACID, 2-METHYL-, (1R,7AR)-2,3,5,7A-TETRAHYDRO-7-(((2S)-2-HYDROXY-2-((1S)-1-HYDROXYETHYL)-3-METHYL-1-OXOBUTOXY)METHYL)-4-OXIDO-1H-PYRROLIZIN-1-YL ESTER, (2E)-
- (1R,7aR)-7-({[(2S,3S)-2,3-dihydroxy-2-isopropylbutanoyl]oxy}methyl)-4-oxido-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl (2E)-2-methylbut-2-enoate
- CHEBI:63917
- 2-Butenoic acid, 2-methyl-, 7-((2,3-dihydroxy-2-(1-methylethyl)-1-oxobutoxy)methyl)-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl ester, N-oxide, (1R-(1alpha(E),7(2S*,3S*),7abeta))-
- 5VJM4U4L80
- 72698-57-8
- comfrey
-
- Inchi: InChI=1S/C20H31NO7/c1-6-13(4)18(23)28-16-8-10-21(26)9-7-15(17(16)21)11-27-19(24)20(25,12(2)3)14(5)22/h6-7,12,14,16-17,22,25H,8-11H2,1-5H3/b13-6+/t14-,16+,17+,20-,21?/m0/s1
- Chave InChI: MTHHNSCIBYQVSB-FMYLHMKPSA-N
- SMILES: CC=C(C)C(=O)OC1CC[N+]2(C1C(=CC2)COC(=O)C(C(C)C)(C(C)O)O)[O-]
Propriedades Computadas
- Massa Exacta: 397.21013
- Massa monoisotópica: 397.21005233g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 7
- Contagem de Átomos Pesados: 28
- Contagem de Ligações Rotativas: 9
- Complexidade: 686
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 4
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 1
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 0.8
- Superfície polar topológica: 111Ų
Propriedades Experimentais
- PSA: 116.12
7-({[2,3-dihydroxy-2-(1-methylethyl)butanoyl]oxy}methyl)-4-oxido-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl (2E)-2-methylbut-2-enoate Literatura Relacionada
-
Jorgelina C. A. Wuilloud,Samuel R. Gratz,Bryan M. Gamble,Karen A. Wolnik Analyst 2004 129 150
72698-57-8 (7-({[2,3-dihydroxy-2-(1-methylethyl)butanoyl]oxy}methyl)-4-oxido-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl (2E)-2-methylbut-2-enoate) Produtos relacionados
- 1707566-99-1(methyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate)
- 1807139-44-1(2-Bromo-5-ethoxy-4-fluorophenol)
- 2568264-76-4(Inezetamab)
- 2913268-26-3(3,5-di(2H3)methoxybenzoic acid)
- 1805450-49-0(3-(Aminomethyl)-4-bromo-6-(difluoromethyl)-2-(trifluoromethyl)pyridine)
- 2172248-12-1(4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-2-hydroxybenzoic acid)
- 1226449-32-6(N-[3-(1H-pyrrol-1-yl)propyl]-1,3-benzothiazole-2-carboxamide)
- 1228898-13-2(3-Fluoro-5-(2-fluorophenyl)isonicotinaldehyde)
- 2228341-03-3(tert-butyl N-3-amino-2-(2-chloro-3-fluorophenyl)propylcarbamate)
- 2229296-37-9(1-(3-bromo-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
Fornecedores recomendados
Henan Dongyan Pharmaceutical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Taizhou Jiayin Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Shanghai Jinhuan Chemical CO., LTD.
Membro Ouro
CN Fornecedor
A granel

atkchemica
Membro Ouro
CN Fornecedor
Reagente

Hubei Henglvyuan Technology Co., Ltd
Membro Ouro
CN Fornecedor
A granel